(S)-2-Bromobutanoic acid
Overview
Description
(S)-2-Bromobutanoic acid is an organic compound with the molecular formula C4H7BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Bromobutanoic acid can be synthesized through several methods. One common approach involves the bromination of (S)-2-butanol. The reaction typically uses hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction proceeds via the formation of an intermediate bromonium ion, which is then attacked by a nucleophile to form the final product.
Industrial Production Methods: In an industrial setting, this compound can be produced through a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Bromobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The compound can be reduced to (S)-2-butanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to this compound derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: (S)-2-Hydroxybutanoic acid, (S)-2-Aminobutanoic acid.
Reduction: (S)-2-Butanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
(S)-2-Bromobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.
Industry: this compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Bromobutanoic acid involves its reactivity as a brominated carboxylic acid. The bromine atom is highly reactive and can participate in various substitution and elimination reactions. The carboxylic acid group can undergo typical acid-base reactions, forming salts and esters. The compound’s chiral nature also allows it to interact with other chiral molecules in a stereospecific manner, making it useful in asymmetric synthesis.
Comparison with Similar Compounds
®-2-Bromobutanoic acid: The enantiomer of (S)-2-Bromobutanoic acid, with similar chemical properties but different biological activity due to its opposite chirality.
2-Bromoacetic acid: A simpler brominated carboxylic acid with one less carbon atom.
2-Bromopropanoic acid: Another brominated carboxylic acid with a different carbon chain length.
Uniqueness: this compound is unique due to its specific chirality, which makes it valuable in stereoselective synthesis and chiral resolution processes. Its reactivity and versatility in various chemical reactions also set it apart from other brominated carboxylic acids.
Properties
IUPAC Name |
(2S)-2-bromobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQLSKVCTLCIIE-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186332 | |
Record name | alpha-Bromobutyric acid, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32659-49-7 | |
Record name | alpha-Bromobutyric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032659497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Bromobutyric acid, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-BROMOBUTYRIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK125R6KHN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-2-Bromobutanoic acid a valuable compound in pharmaceutical synthesis?
A1: this compound serves as a crucial building block for introducing specific stereochemistry into pharmaceutical molecules []. This chirality, specifically the (S)-enantiomer, is often critical for desired biological activity in drugs. The research highlights its utility by demonstrating its production via an environmentally friendly biocatalytic approach using enoate reductases []. This method offers a sustainable alternative to traditional chemical synthesis, contributing to greener pharmaceutical practices.
Q2: Can you elaborate on the biocatalytic production of this compound mentioned in the research?
A2: The research demonstrates the production of this compound from methyl (Z)-2-bromocrotonate using enoate reductases, specifically those belonging to the Old Yellow Enzyme (OYE) family []. This enzymatic reduction is highly stereoselective, yielding the desired (S)-enantiomer with excellent enantiomeric excess (ee = 97%) []. The use of baker's yeast fermentation also proved effective in producing this compound with high enantiomeric purity []. This biocatalytic approach offers a sustainable and efficient route to this valuable chiral building block.
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